molecular formula C41H22N4O8 B11538846 2,2'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis(4-nitro-1H-isoindole-1,3(2H)-dione)

2,2'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis(4-nitro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11538846
M. Wt: 698.6 g/mol
InChI Key: KFEJYHLCGSWZBN-UHFFFAOYSA-N
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Description

4-NITRO-2-(4-{9-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-9H-FLUOREN-9-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features multiple nitro groups and isoindole structures, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-(4-{9-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-9H-FLUOREN-9-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to nitration and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification techniques. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-(4-{9-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-9H-FLUOREN-9-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-NITRO-2-(4-{9-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-9H-FLUOREN-9-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-2-(4-{9-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-9H-FLUOREN-9-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-2-(4-{9-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-9H-FLUOREN-9-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique structural features, including multiple nitro groups and isoindole moieties.

Properties

Molecular Formula

C41H22N4O8

Molecular Weight

698.6 g/mol

IUPAC Name

4-nitro-2-[4-[9-[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]fluoren-9-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C41H22N4O8/c46-37-29-9-5-13-33(44(50)51)35(29)39(48)42(37)25-19-15-23(16-20-25)41(31-11-3-1-7-27(31)28-8-2-4-12-32(28)41)24-17-21-26(22-18-24)43-38(47)30-10-6-14-34(45(52)53)36(30)40(43)49/h1-22H

InChI Key

KFEJYHLCGSWZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-])C7=CC=C(C=C7)N8C(=O)C9=C(C8=O)C(=CC=C9)[N+](=O)[O-]

Origin of Product

United States

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